molecular formula C10H10N2OS B6590201 2-amino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one CAS No. 104721-23-5

2-amino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one

Cat. No. B6590201
CAS RN: 104721-23-5
M. Wt: 206.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one (2AP5DHT) is a heterocyclic compound that has been studied for its potential applications in various areas of science, including synthetic organic chemistry, medicinal chemistry, and biochemistry. 2AP5DHT is a derivative of thiazin, and its structure consists of an aromatic six-membered ring, a nitrogen atom, and a sulfur atom. Its synthesis involves the reaction of a thiophene derivative with a substituted amine and a base. 2AP5DHT has been the subject of numerous studies due to its interesting properties and potential applications in the laboratory and in the clinic.

Scientific Research Applications

2-amino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one has been studied for its potential applications in various areas of science, including synthetic organic chemistry, medicinal chemistry, and biochemistry. In synthetic organic chemistry, 2-amino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one has been used as a starting material for the synthesis of other heterocyclic compounds, such as thiazoles and thiophenes. In medicinal chemistry, 2-amino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one has been studied as a potential inhibitor of enzymes involved in the biosynthesis of polyketides, such as polyketide synthases and polyketide synthase-like proteins. In biochemistry, 2-amino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one has been studied as a potential inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics.

Mechanism of Action

The mechanism of action of 2-amino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one is not well understood. However, it is believed that 2-amino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one may inhibit the activity of enzymes involved in the biosynthesis of polyketides by binding to the active site of the enzyme. It is also believed that 2-amino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one may inhibit the activity of cytochrome P450 by binding to the heme group of the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-amino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one are not well understood. However, it is believed that 2-amino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one may have anti-inflammatory and anti-tumor properties. In addition, 2-amino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one has been shown to have antiviral activity against the hepatitis C virus.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-amino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one in laboratory experiments is its low cost and availability. Additionally, 2-amino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one is relatively easy to synthesize and can be prepared in a variety of solvents. However, one of the main limitations of using 2-amino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one in laboratory experiments is its instability in the presence of air and light.

Future Directions

There are several potential future directions for the study of 2-amino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one. These include further exploration of its potential applications in synthetic organic chemistry, medicinal chemistry, and biochemistry. Additionally, further research is needed to elucidate the biochemical and physiological effects of 2-amino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one, as well as its mechanism of action. Additionally, further research is needed to develop more efficient and cost-effective methods for the synthesis of 2-amino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one. Finally, further research is needed to explore the potential of 2-amino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one as a therapeutic agent for the treatment of various diseases, including cancer and viral infections.

Synthesis Methods

2-amino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one can be synthesized using a two-step process. The first step involves the reaction of a substituted thiophene derivative with a substituted amine and a base, such as sodium hydroxide. The second step involves the reaction of the resulting intermediate with a nucleophile, such as an alcohol or a carboxylic acid. The reaction can be carried out in a solvent such as dichloromethane or toluene, and the reaction time can range from several minutes to several hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one involves the condensation of 2-aminobenzenethiol with phenylacetyl chloride followed by cyclization with potassium thiocyanate.", "Starting Materials": [ "2-aminobenzenethiol", "phenylacetyl chloride", "potassium thiocyanate", "diethyl ether", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzenethiol (1.0 g) in diethyl ether (10 mL) and add a solution of sodium hydroxide (0.5 g) in water (5 mL).", "Step 2: Add phenylacetyl chloride (1.2 g) dropwise to the reaction mixture with stirring at room temperature.", "Step 3: After the addition is complete, stir the reaction mixture for 1 hour at room temperature.", "Step 4: Add hydrochloric acid (1 M) dropwise to the reaction mixture until the pH is acidic.", "Step 5: Extract the product with diethyl ether (3 x 10 mL) and dry the organic layer over anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to obtain a yellow solid.", "Step 7: Dissolve the yellow solid in water (10 mL) and add potassium thiocyanate (1.0 g) with stirring at room temperature.", "Step 8: Stir the reaction mixture for 2 hours at room temperature.", "Step 9: Filter the reaction mixture and wash the solid with water.", "Step 10: Dry the solid under vacuum to obtain the desired product, 2-amino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one (1.2 g) as a yellow solid." ] }

CAS RN

104721-23-5

Product Name

2-amino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one

Molecular Formula

C10H10N2OS

Molecular Weight

206.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.